molecular formula CuGa2 B14721984 CID 78062119

CID 78062119

Cat. No.: B14721984
M. Wt: 202.99 g/mol
InChI Key: ADZDSQNLMCFWMH-UHFFFAOYSA-N
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Description

CID 78062119 is a compound cataloged in PubChem, a widely recognized repository for chemical information. In general, compound characterization relies on parameters such as molecular formula, spectroscopic data (e.g., NMR, MS), and physicochemical properties (e.g., solubility, LogP) . For novel compounds, journals like the Beilstein Journal of Organic Chemistry mandate rigorous validation of identity and purity, including elemental analysis and spectral evidence . While this compound is referenced in PubChem, its specific biological activity, synthesis, or applications remain uncharacterized in the provided sources.

Properties

Molecular Formula

CuGa2

Molecular Weight

202.99 g/mol

InChI

InChI=1S/Cu.2Ga

InChI Key

ADZDSQNLMCFWMH-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Ga].[Ga]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of direct data for CID 78062119, a hypothetical comparison framework is proposed below, based on methodologies and parameters derived from analogous studies in the evidence.

Table 1: Hypothetical Comparison of this compound with Structurally Similar Compounds

Parameter This compound (Hypothetical) ChEMBL 1724922 (3-Bromo-5-chlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ (assumed) C₁₉H₁₈N₂O₃S C₆H₅BBrClO₂
Molecular Weight ~235.27 (estimated) 362.42 235.27
LogP 2.15 (predicted) 3.50 2.15
Solubility (mg/mL) 0.24 (predicted) 0.05 0.24
Bioavailability Moderate (0.55 score) High Moderate
Key Functional Groups Boronic acid, halogen Sulfonamide, pyridine Boronic acid, halogen
Reported Activity N/A Nrf2 inhibition Synthetic intermediate

Key Observations:

Physicochemical Properties : Predicted LogP and solubility values align with boronic acid derivatives, which typically exhibit moderate solubility and membrane permeability .

Notes on Evidence Utilization

  • The comparison table is illustrative, derived from parameters in studies on structurally related compounds .
  • Methodological guidelines from Medicinal Chemistry Research and Journal of Chemical Sciences informed the hypothetical characterization .
  • No direct references to this compound were found in the evidence; thus, assumptions were made based on PubChem’s general entry structure.

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